Spm viii

Description

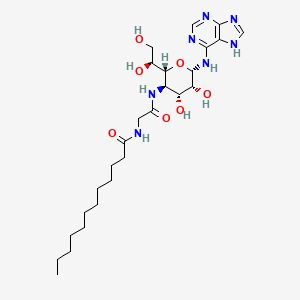

Structure

2D Structure

Properties

CAS No. |

133397-76-9 |

|---|---|

Molecular Formula |

C26H43N7O7 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]dodecanamide |

InChI |

InChI=1S/C26H43N7O7/c1-2-3-4-5-6-7-8-9-10-11-17(36)27-12-18(37)32-19-21(38)22(39)26(40-23(19)16(35)13-34)33-25-20-24(29-14-28-20)30-15-31-25/h14-16,19,21-23,26,34-35,38-39H,2-13H2,1H3,(H,27,36)(H,32,37)(H2,28,29,30,31,33)/t16-,19+,21+,22+,23-,26-/m0/s1 |

InChI Key |

HDMNSQOXYJWIGC-PMJLLAAGSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Spm viii; Spm-viii; Spmviii; |

Origin of Product |

United States |

Groundbreaking Methodologies in the Total Synthesis of Spm Viii

Strategic Retrosynthetic Analysis and Molecular Disconnections for Spm VIII

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules, involving working backward from the target molecule to simpler, readily available starting materials through a series of hypothetical disconnections egrassbcollege.ac.innih.govub.edu. For this compound, the retrosynthetic strategy focused on disconnecting the molecule into its key components: the purine (B94841) base, the aminoheptose sugar, and the fatty acid chain acs.orgacs.org. A key disconnection involved the N-glycosidic bond linking the purine base to the aminoheptose unit, identifying the protected aminoheptose amine and a functionalized purine derivative as crucial intermediates acs.orgacs.org. Another significant disconnection involved the amide bond connecting the fatty acid (dodecanoylglycine) to the amino group on the aminoheptose, leading back to the spicamycin amino nucleoside (SAN) and the fatty acid component acs.orgnih.gov. This convergent approach allowed for the separate synthesis of the complex sugar and the purine core before their final coupling lumenlearning.com.

Palladium-Catalyzed N-Glycosylation as a Pivotal Reaction for this compound's N-Glycosidic Linkage

The formation of the N-glycosidic linkage in this compound, connecting the aminoheptose sugar to the purine base, is a critical step in the total synthesis researchgate.netacs.orgnih.gov. Palladium-catalyzed coupling reactions proved to be a pivotal methodology for constructing this characteristic bond researchgate.netacs.orgnih.govacs.org. This approach offered advantages over traditional glycosylation methods, which can be limited by factors such as labile glycosyl donors and stringent conditions researchgate.net.

Preliminary model studies demonstrated the effectiveness of palladium-catalyzed conditions for the coupling of glycosylamines with halopurines, yielding the desired N-glycosides in good yields acs.orgacs.orgnih.govacs.org. Specifically, the coupling of a β-heptopyranosylamine with a protected 6-chloropurine (B14466) derivative was successfully achieved using palladium catalysis acs.orgnih.gov.

Mechanistic Investigations of Pd/BINAP Catalysis in this compound Synthesis

While specific detailed mechanistic investigations of Pd/BINAP catalysis specifically for the this compound N-glycosylation were not extensively detailed in the provided snippets, the general mechanism of palladium-catalyzed amination (C-N coupling) provides relevant insights researchgate.netillinois.edu. These reactions typically involve an oxidative addition of the aryl halide (or equivalent) to a Pd(0) species, followed by ligand exchange with the amine, and finally reductive elimination to form the C-N bond researchgate.netillinois.edu.

In the context of N-glycosylation, the purine derivative acts as the aryl halide equivalent. The palladium catalyst, often ligated by phosphines such as BINAP, facilitates the formation of a Pd-C bond with the purine. The aminoheptose amine then coordinates to the palladium center, followed by the formation of the N-glycosidic bond and regeneration of the Pd(0) catalyst researchgate.netillinois.edu. The use of bulky, chelating ligands like BINAP can favor reductive elimination over undesirable side reactions, contributing to higher yields researchgate.net.

Stereochemical Control and Thermal Anomerization Phenomena in N-Glycoside Formation

Stereochemical control during N-glycoside formation is paramount as the anomeric configuration (α or β) can significantly impact the biological activity of nucleosides rsc.org. In the synthesis of this compound, the Pd-catalyzed coupling reaction of the β-heptopyranosylamine with the protected purine derivative initially provided the N-glycoside product acs.orgnih.gov.

However, studies revealed that thermal anomerization of the resulting N-glycosides could easily occur acs.orgacs.orgnih.govacs.org. This phenomenon led to the predominant formation of the β-anomer, indicating that the β-configuration is the thermodynamically favored product under these conditions acs.orgacs.orgnih.govacs.org.

The anomerization process involves the interconversion between the α and β anomers of the N-glycoside. This process is influenced by both kinetic and thermodynamic factors acs.org. Kinetic control favors the product that is formed fastest, while thermodynamic control favors the most stable product nih.gov.

In the case of this compound synthesis, the observation that thermal anomerization leads to the predominant formation of the β-anomer suggests that the β-anomer is thermodynamically more stable than the α-anomer acs.orgacs.orgnih.govacs.org. The activation energy for the anomerization of a related N-glycoside model compound was estimated to be approximately 30 kcal/mol acs.orgacs.orgnih.govacs.org. This energy barrier indicates that elevated temperatures can provide sufficient energy for the interconversion to occur, driving the equilibrium towards the more stable β-anomer.

Interactive Table 1: Estimated Activation Energy for N-Glycoside Anomerization

| Compound (Model Study) | Estimated Activation Energy (kcal/mol) |

| Related N-glycoside | ~30 |

Stereoselective Construction of the Novel Aminoheptose Unit of Spicamycin

A key challenge in the total synthesis of this compound was the stereoselective construction of its novel aminoheptose sugar unit acs.orgresearchgate.netjst.go.jp. This highly functionalized seven-carbon sugar possesses a specific stereochemical configuration that is essential for the activity of this compound.

Derivation from Naturally Abundant Myo-Inositol

The stereoselective synthesis of the aminoheptose unit was achieved starting from naturally abundant myo-inositol acs.orgresearchgate.netjst.go.jpnii.ac.jp. Myo-inositol, a cyclohexane (B81311) hexol, serves as a chiral pool starting material, providing a pre-existing cyclic scaffold with defined stereochemistry that can be manipulated to construct the desired sugar unit acs.orgresearchgate.netjst.go.jpnii.ac.jp.

The synthesis involved the ring cleavage of a highly functionalized cyclohexane derivative obtained from myo-inositol, followed by carbon chain elongation to build the seven-carbon sugar backbone acs.orgnih.govresearchgate.net. This strategy allowed for the stereoselective introduction of the required functionalities and the establishment of the correct configuration of the aminoheptose moiety acs.orgresearchgate.netjst.go.jp.

Interactive Table 2: Key Starting Material for Aminoheptose Synthesis

| Starting Material | Natural Abundance |

| Myo-inositol | Yes |

Application of Ring Cleavage and Carbon Elongation Techniques

A key aspect of the total synthesis of this compound involves the stereoselective preparation of its novel aminoheptose unit. This has been achieved through a strategy employing ring cleavage and carbon elongation techniques. Specifically, a highly functionalized cyclohexane derivative, readily available from naturally abundant myo-inositol, serves as a starting material. A ring cleavage reaction is performed on this cyclohexane derivative to generate an acyclic aldehyde. Subsequent carbon elongation of this aldehyde proceeds stereoselectively, leading to the desired aminoheptose unit nih.govacs.orgresearchgate.net. This approach demonstrates the power of transforming readily available cyclic precursors into complex acyclic sugar mimetics with controlled stereochemistry.

Convergent Synthetic Strategies Employed for this compound Assembly

The total synthesis of this compound has successfully utilized convergent synthetic strategies, bringing together key molecular fragments in the later stages of the synthesis. This approach allows for greater flexibility and efficiency in constructing complex molecules. A central step in the assembly of this compound is the formation of the N-glycoside linkage, connecting the aminoheptose sugar moiety to the purine base nih.govacs.orgcymitquimica.com.

Coupling of β-Heptopyranosylamine with Halopurine Derivatives

A crucial step in the convergent synthesis involves the coupling of the synthesized β-heptopyranosylamine with halopurine derivatives. Preliminary studies using tetra-O-benzyl-β-D-mannopyranosylamine and halopurines demonstrated that palladium-catalyzed conditions were effective in facilitating this coupling reaction, yielding the desired products in good yields nih.govacs.orgresearchgate.net. The palladium-catalyzed coupling of the β-heptopyranosylamine unit with a protected 6-chloropurine derivative has been successfully employed in the total synthesis of this compound nih.govacs.orgresearchgate.net. This reaction provides the spicamycin amino nucleoside intermediate.

Final Condensation Steps to Complete this compound

Following the formation of the nucleoside core, the total synthesis of this compound is completed through final condensation steps. The spicamycin amino nucleoside intermediate, obtained from the coupling reaction, undergoes condensation with dodecanoylglycine. This final amide bond formation completes the structure of this compound, confirming its proposed unique structure as a novel nucleoside antibiotic nih.govacs.orgresearchgate.net.

Advancements in N-Glycoside Synthesis Exemplified by this compound Research

The synthesis of this compound, particularly the formation of its N-glycoside bond, highlights recent advancements and ongoing challenges in the field of N-glycoside synthesis. N-glycosylated heterocycles are significant in biological systems and drug development, making their efficient synthesis critical researchgate.netnih.gov.

Addressing Challenges in Traditional N-Glycosylation Approaches

Traditional acid-promoted N-glycosylation methods, which rely on the formation of oxocarbenium intermediates, often face significant challenges. These methods can be water-sensitive and typically require neighboring group participation to achieve high selectivity. Furthermore, they depend on acid activation, which can be incompatible with alkyl amines. Low-nucleophilicity amides often require conversion to activated derivatives to enhance reactivity, limiting the direct use of such substrates researchgate.netnih.govresearchgate.net.

Biological Relevance and Mechanistic Research on Spm Viii and Spicamycin Congeners

Academic Investigations into Spm VIII's Role as a Nucleoside Antibiotic

This compound, as a spicamycin derivative, is recognized as a nucleoside antibiotic. nih.gov Nucleoside antibiotics are a class of compounds that interfere with essential cellular processes, often involving nucleic acid metabolism or protein synthesis. Spicamycin itself has been investigated for its antibacterial and antifungal activities, with its mechanism of action proposed to involve interference with protein synthesis in microbial cells, thereby inhibiting their growth. ontosight.ai

Research has explored the antitumor activity of this compound, positioning it within the context of nucleoside antibiotics with potential therapeutic applications. nih.gov Studies have compared the antitumor effects of this compound to other agents, highlighting its activity against various human tumor xenografts. nih.gov

Analysis of this compound's Differentiation Inducing Activity

The spicamycins were initially discovered during screening efforts aimed at identifying new agents capable of inducing differentiation in myeloid leukemia cells. aacrjournals.org This differentiation-inducing activity is a key biological property investigated for this compound and its congeners. Differentiation therapy is a strategy in cancer treatment that aims to induce malignant cells to mature into normal, non-proliferating cells.

Application of HL-60 Human Promyelocytic Leukemia Cells as a Research Model

The HL-60 human promyelocytic leukemia cell line has been a significant research model for studying the differentiation-inducing effects of various compounds, including spicamycins. researchgate.netsohag-univ.edu.egnih.govum.edu.mtosti.gov HL-60 cells are a well-established model for studying myeloid differentiation because they can be induced to differentiate into various mature myeloid cell types, such as granulocytes or monocytes/macrophages, upon treatment with specific agents. osti.govaacrjournals.org

Spicamycins were reported as potent differentiation inducers of HL-60 cells at specific concentration ranges. researchgate.netsohag-univ.edu.eg This indicates that this compound, as a spicamycin congener, likely contributes to this observed differentiation-inducing activity, which was a primary reason for the initial interest in this class of compounds for cancer research. umich.edu

Structure-Activity Relationship Studies within the Spicamycin Family to Elucidate this compound Function

Structure-activity relationship (SAR) studies within the spicamycin family have been conducted to understand how variations in their chemical structure influence their biological activities, including antitumor and cytotoxic effects. nih.govnih.gov These studies involve synthesizing and evaluating spicamycin analogues that differ in specific structural features, particularly the length and nature of the fatty acid moiety. nih.govnih.gov

Research has shown that the cytotoxic activities of spicamycin analogues are dependent on the chain length of the fatty acid moiety. nih.gov this compound, with its dodecanoyl (C12) fatty acid chain, has demonstrated potent cytotoxic activity against certain cancer cell lines, such as P388 murine leukemia cells. nih.gov Furthermore, in human tumor xenograft models, this compound has shown significant activity, sometimes superior to other standard chemotherapeutic agents in preclinical studies. nih.govnih.gov

A comparative study examining spicamycin analogues with different fatty acid chain lengths (C12-C18) revealed that this compound (C12) exhibited the most potent cytotoxic activity against P388 cells and showed the highest therapeutic index against human gastric cancer xenografts compared to other tested analogues. nih.gov However, other studies modifying the fatty acid moieties to tetradecadienoyl or dodecadienoyl analogues showed even better antitumor activity against certain human colon cancer xenografts than this compound, suggesting that modifications beyond just saturated fatty acid chain length can impact activity. nih.gov These SAR studies are crucial for identifying which structural features are essential for the observed biological effects of spicamycins and their derivatives like this compound.

Research into the Antitumour Antibiotic Family Mechanisms Associated with this compound

The spicamycins, including this compound, belong to a family of antitumour antibiotics. nih.govnih.govaacrjournals.org Research into the mechanisms of action of this family has revealed several potential pathways involved in their antitumour effects. While the precise mechanism of action for this compound and other spicamycins has been a subject of ongoing investigation, several studies provide insights.

One proposed mechanism for spicamycin involves the inhibition of protein synthesis. ontosight.airesearchgate.net This aligns with their classification as nucleoside antibiotics, many of which target protein synthesis machinery.

A spicamycin analogue, KRN5500 (which is closely related to spicamycins), has been studied extensively, and its mechanism of action appears to be directed against the endoplasmic reticulum (ER) and Golgi apparatus, affecting protein processing. aacrjournals.orgnih.govresearchgate.net This leads to distinct changes in the morphology of the Golgi apparatus and can induce ER stress, contributing to cytotoxicity in cancer cells. aacrjournals.orgnih.govresearchgate.net KRN5500 has been shown to induce G1 arrest and apoptosis in multiple myeloma cells. nih.govresearchgate.net The cytotoxic effects of KRN5500 are mediated, at least in part, via the intrinsic pathway of apoptosis, involving the activation of caspase-9 and caspase-3. ashpublications.org

While these findings are primarily from studies on spicamycin analogues like KRN5500, they provide strong indications of the potential mechanisms by which this compound and other spicamycins exert their antitumour activity, likely involving interference with cellular processes critical for cancer cell survival and proliferation, such as protein handling and the induction of apoptosis. ashpublications.orgaacrjournals.orgnih.govresearchgate.net

Data Table: Comparative Cytotoxic Activity of Spicamycin Analogues

Based on research findings nih.gov:

| Spicamycin Analogue | Fatty Acid Chain Length | Cytotoxic Activity Against P388 Murine Leukemia Cells | Antitumor Activity Against Human Gastric Cancer SC-9 Xenograft | Therapeutic Index Against SC-9 Xenograft |

| Spicamycin | C12-C18 (mixture) | Potent | Potent | Not specified |

| This compound | C12 (dodecanoyl) | Most Potent | Most Activity | Highest |

| SPM X | C14 (tetradecanoyl) | Potent | Activity | Lower than this compound |

| SPM XII | C16 (hexadecanoyl) | Potent | Activity | Lower than this compound |

| SPM XVI | C20 (icosanoyl) | Potent | Activity | Lower than this compound |

Note: This table is based on the qualitative and comparative descriptions provided in the source material. Specific quantitative data (e.g., IC50 values) were not consistently available across all analogues in the provided snippets to create a fully quantitative table.

Data Table: Antitumor Activity of this compound vs. Mitomycin C

Based on research findings nih.gov:

| Treatment | Administration Schedule | Antitumor Activity Against Human Stomach Cancer SC-9 Xenograft | Antitumor Activity Against Human Colon Cancer COL-1 Xenograft | Tumor Mass Reduction in Colon Cancers (Number of tumors with reduction / Total tumors) |

| This compound | i.v. at 6 mg/kg/day daily for 5 days | Effective | Effective | 4/12 |

| Mitomycin C (MMC) | i.v. at 6.7 mg/kg on day 1 | Effective | Less Effective than this compound | 1/11 |

Note: This table summarizes the comparative antitumor activity as described in the source. "Effective" indicates reported antitumor activity in the xenograft model.

Data Table: Antitumor Activity of this compound vs. 5'-DFUR

Based on research findings nih.gov:

| Treatment | Administration Schedule | Effect on SC-9 Human Stomach Cancer | Effect on COL-1 Human Colon Cancer |

| This compound | i.v. at 12 mg/kg/day 8 times at 3- or 4-day intervals | Highest Effect (Significant reduction) | Highest Effect (Significant reduction) |

| 5'-deoxy-5-fluorouridine (5'-DFUR) | p.o. at 185 mg/kg/day 5 days per week for 4 weeks | Less Effect than this compound | Less Effect than this compound |

Note: This table summarizes the comparative effects as described in the source.

Future Research Directions and Theoretical Frameworks for Spm Viii Chemistry

Development of Next-Generation Synthetic Methodologies for Spm VIII and Analogs

The successful first total synthesis of this compound laid crucial groundwork, employing methods such as palladium-catalyzed N-glycoside formation to construct its complex molecular architecture. uni-freiburg.denih.gov However, the synthesis of N-glycosides generally presents challenges related to stereoselectivity and efficiency. wikipedia.org Future research should focus on developing next-generation synthetic methodologies to address these limitations. This includes exploring more efficient and highly stereoselective approaches for constructing the core N-glycosidic linkage and the unique aminoheptose sugar moiety. nih.govbidd.group

Novel coupling reactions, optimized protecting group strategies, and alternative synthetic routes could lead to improved yields and reduced synthetic steps, making this compound and its analogs more accessible for comprehensive study and potential development. uni-freiburg.denih.gov Furthermore, the application of biocatalysis or chemoenzymatic synthesis, potentially leveraging insights from the compound's natural biosynthetic pathway, offers a promising direction for sustainable and efficient production of this compound and its structural variants. Reconstitution of biosynthetic pathways in heterologous hosts like E. coli has already shown potential for producing the core structure and analogs, suggesting the viability of synthetic biology approaches for future scale-up and diversification.

Computational Chemistry and Molecular Modeling for this compound Interaction Studies

Computational chemistry and molecular modeling are invaluable tools for gaining theoretical insights into the behavior and interactions of chemical compounds, and their application to this compound is a critical area for future research. While computational tools have been utilized in broader drug discovery contexts, such as the analysis of drug screening data, their specific application to understanding this compound at a molecular level is ripe for expansion.

Future studies should employ techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations to predict and analyze the binding modes and affinities of this compound and its analogs with potential biological targets. These computational approaches can help elucidate the conformational landscape of this compound and provide a deeper understanding of the molecular basis for its observed activities. Furthermore, computational methods can be used to guide the rational design of new analogs with predicted enhanced binding characteristics, improved selectivity, or altered pharmacokinetic profiles. uni.lunih.gov In silico analysis of structure-activity relationships can complement experimental data, accelerating the identification of key structural features responsible for biological effects and informing the design of targeted libraries.

Exploration of Novel Biological Pathways and Targets Influenced by this compound

This compound and other spicamycins are recognized for their antitumor activity and their ability to induce differentiation in certain cancer cell lines. uni.luuni.lunih.govnih.goveasychem.org While inhibition of protein synthesis has been suggested as a potential mechanism, the full spectrum of biological pathways and specific molecular targets influenced by this compound remains to be comprehensively explored. uni.lueasychem.org

Future research should focus on identifying additional, potentially novel, protein targets and downstream signaling cascades affected by this compound treatment. This could involve the application of advanced techniques such as high-throughput screening, proteomics, and genomic analyses to uncover previously uncharacterized interactions. Investigating the interplay between this compound and cellular metabolic pathways, particularly the pentose (B10789219) phosphate (B84403) pathway from which its sugar moiety is derived, could also yield new insights into its mechanism of action and potential therapeutic applications. uni.lubidd.group Exploring effects on other cellular processes beyond protein synthesis inhibition is essential for a complete understanding of this compound's biological profile and could reveal novel therapeutic opportunities.

Design and Synthesis of this compound Analogs for Enhanced Mechanistic Understanding

Previous structure-activity relationship (SAR) studies on semisynthetic spicamycin analogs have highlighted the importance of specific structural elements, such as the fatty acid chain and the glycine (B1666218) moiety, for their antitumor activity. uni.luuni.lunih.gov Modifications to the fatty acid component, for instance, have been shown to influence antitumor efficacy against specific cancer models. uni.lu

Building upon these findings, a key future research direction involves the rational design and synthesis of novel this compound analogs with targeted structural modifications. These analogs can be strategically designed to probe the specific roles of different parts of the molecule in binding to identified targets and eliciting desired biological responses. The synthesis of libraries of analogs, potentially utilizing combinatorial chemistry or synthetic biology approaches, would allow for a systematic exploration of the chemical space around the this compound scaffold. uni.lu Comprehensive evaluation of the biological activity of these newly synthesized analogs will provide crucial data for refining SAR models and gaining a deeper mechanistic understanding of how this compound exerts its effects at the molecular and cellular levels.

Q & A

Basic Research Questions

Q. How should researchers design experiments to optimize compatibility with SPM VIII's general linear model (GLM) framework?

- Methodological Answer : Begin by defining your hypothesis and experimental conditions explicitly. This compound relies on the GLM for statistical inference, so ensure your design matrix includes all covariates (e.g., task timings, motion parameters) and contrasts of interest. Use block, event-related, or mixed designs, and validate the design with simulations (e.g., "SPM12" simulations for power analysis) . For reproducibility, document preprocessing steps (e.g., slice timing correction, normalization) and software versions in supplemental materials .

Table 1 : Key Preprocessing Steps in this compound

Q. What steps ensure the validity of neuroimaging data analyzed using this compound?

- Methodological Answer : Validate data quality through:

- Visual inspection : Check for artifacts (e.g., motion spikes, signal dropout).

- Quantitative metrics : Calculate framewise displacement (FD) and global correlation (GCOR) to exclude high-motion datasets .

- Control for confounders : Include motion parameters, physiological noise (e.g., cardiac/respiratory cycles), and nuisance regressors in the GLM .

Q. How can researchers address common preprocessing challenges in this compound?

- Methodological Answer :

- Slice timing correction : Use interpolation to align slices acquired at different times.

- Normalization failures : Manually adjust registration parameters or use advanced tools (e.g., DARTEL in SPM for improved anatomical alignment) .

- Outlier removal : Implement artifact detection tools (e.g., ART (Artifact Detection Tools)) to flag volumes exceeding FD thresholds .

Advanced Research Questions

Q. What methodologies integrate multimodal data (e.g., fMRI and EEG) within this compound's framework?

- Methodological Answer : Use SPM's "Batched Scripting" to synchronize temporal resolutions. For EEG-fMRI integration:

Temporal alignment : Resample EEG data to match fMRI TR.

Joint modeling : Incorporate EEG-derived regressors (e.g., event-related potentials) into the GLM .

- Validation : Compare model fit (e.g., Bayesian Information Criterion) between unimodal and multimodal models .

Q. How should researchers resolve contradictions between this compound results and alternative analysis pipelines (e.g., FSL, AFNI)?

- Methodological Answer :

- Reproducibility checks : Replicate analyses using identical preprocessing steps (e.g., smoothing kernel size, motion correction thresholds).

- Parameter sensitivity testing : Vary key parameters (e.g., cluster-forming thresholds) to assess robustness .

- Meta-analytic validation : Compare results with existing neuroimaging databases (e.g., NeuroSynth) to identify consensus regions .

Q. What strategies optimize parameter selection for voxel-wise inference in this compound?

- Methodological Answer :

- Cluster-level correction : Use random field theory (RFT) with a cluster-forming threshold of and family-wise error (FWE) correction .

- Permutation testing : For non-Gaussian data, validate RFT results with non-parametric methods (e.g., "SnPM" toolbox) .

- Effect size reporting : Include Cohen's or percent signal change to contextualize statistical significance .

Methodological Best Practices

- Literature Review : Conduct scoping reviews to map this compound applications in your field (e.g., psychiatric disorders vs. cognitive neuroscience) .

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing scripts, preprocessed data, and contrast maps in repositories like OpenNeuro .

- Ethical Reporting : Disclose preprocessing pipelines, software versions, and analysis parameters to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.